molecular formula C16H17N5O4 B2794473 4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034301-61-4

4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2794473
CAS RN: 2034301-61-4
M. Wt: 343.343
InChI Key: AHYKTLZOGIVZIQ-UHFFFAOYSA-N
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Description

The compound “4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazine ring, a furan ring, and a piperazine ring . Pyrazines are an important class of pharmacophores because of their versatility in pharmacological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The standard way to write the simplified chemical formula for an organic molecule is to put the symbol for carbon first, followed by the number of carbon atoms in the molecule .

Scientific Research Applications

Antimicrobial Activity

Pyrazine derivatives have been recognized for their antimicrobial properties, including antibacterial , antifungal , and antimycobacterial activities . The furan and pyrazinyl substituents in the compound may contribute to its potential as a treatment against various microbial infections by disrupting microbial cell walls or interfering with essential enzymes.

Anticancer Potential

The structure of this compound suggests it could be explored for anticancer properties. Pyrazine derivatives like bortezomib have been used in cancer therapy . The compound’s ability to intercalate with DNA or inhibit key regulatory enzymes could make it a candidate for targeted cancer treatments.

Neuroprotective Effects

Some pyrazine derivatives have shown neuroprotective effects against neurodegenerative diseases. They can protect neuronal cells from apoptosis and oxidative stress, which are common pathways in neurodegeneration . This compound could be studied for its efficacy in preventing or slowing down the progression of such diseases.

Anti-Diabetic Activity

Pyrazine derivatives like glipizide are known for their anti-diabetic effects by influencing insulin release or glucose metabolism . The compound could be investigated for its potential to act as an oral hypoglycemic agent.

Diuretic Properties

Compounds like amiloride, which is a pyrazine derivative, have been used as diuretics . Research into the diuretic properties of this compound could lead to new treatments for conditions like hypertension and edema.

Anti-Inflammatory and Analgesic Effects

Pyrazine derivatives have been documented to exhibit anti-inflammatory and analgesic properties . The compound could be beneficial in managing pain and inflammation, possibly by inhibiting the synthesis of pro-inflammatory cytokines or modulating pain receptors.

Perfumery and Food Industry Applications

While not directly related to pharmacology, pyrazine derivatives are also important in the perfumery and food industries due to their distinct aromatic properties . This compound could be explored for its flavor or fragrance-enhancing capabilities.

Agricultural Chemicals

Pyrazine derivatives like thionazine have been used as insecticides and nematicides . Investigating this compound’s potential as an agricultural chemical could lead to the development of new pesticides or soil treatments.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the wide range of activities exhibited by pyrazine derivatives , this compound could have potential uses in various fields.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Pyrazine derivatives are known to possess numerous noteworthy pharmacological effects , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other pyrazine derivatives . This could involve binding to the target, altering its function, and triggering downstream effects.

Biochemical Pathways

The compound may affect various biochemical pathways due to the versatility of pyrazine-based drugs . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the diverse biological activities of pyrazine-based drugs , the compound could potentially have a wide range of effects.

properties

IUPAC Name

4-ethyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-2-20-7-8-21(15(23)14(20)22)16(24)19-10-11-13(18-6-5-17-11)12-4-3-9-25-12/h3-6,9H,2,7-8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKTLZOGIVZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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